molecular formula C13H18N2 B13351710 4-(Dimethylamino)-2-phenylpentanenitrile

4-(Dimethylamino)-2-phenylpentanenitrile

Cat. No.: B13351710
M. Wt: 202.30 g/mol
InChI Key: SHNUSPPSRZYMRO-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-phenylpentanenitrile is an organic compound that features a nitrile group, a phenyl ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-phenylpentanenitrile typically involves the reaction of 4-(Dimethylamino)benzaldehyde with appropriate reagents. One common method includes the fusion of 4-(Dimethylamino)benzaldehyde with other reactants at elevated temperatures in the presence of catalytic amounts of acetic anhydride and pyridine . Another method involves the condensation of 4-(Dimethylamino)benzaldehyde with other reactants using sodium hydroxide solution in the presence of Aliquat 336 .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include solvent-free reactions or the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-phenylpentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce primary amines, and substitution reactions may result in various substituted derivatives .

Scientific Research Applications

4-(Dimethylamino)-2-phenylpentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Dimethylamino)-2-phenylpentanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can act as an electrophile in various reactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Dimethylamino)-2-phenylpentanenitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(dimethylamino)-2-phenylpentanenitrile

InChI

InChI=1S/C13H18N2/c1-11(15(2)3)9-13(10-14)12-7-5-4-6-8-12/h4-8,11,13H,9H2,1-3H3

InChI Key

SHNUSPPSRZYMRO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#N)C1=CC=CC=C1)N(C)C

Origin of Product

United States

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